

(5-Methylthiophen-2-yl)methanamine Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (5-Methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B060439

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(5-Methylthiophen-2-yl)methanamine hydrochloride is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its primary amine functionality, coupled with the thiophene ring, makes it a versatile intermediate for constructing molecules that can interact with a range of biological targets. This document provides an overview of its application in the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors, along with detailed experimental protocols.

Application Notes

The thiophene moiety is a well-established bioisostere for the phenyl group in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties. The primary amine of (5-Methylthiophen-2-yl)methanamine allows for its incorporation into various heterocyclic scaffolds through reactions such as condensations, multicomponent reactions, and nucleophilic substitutions.

One of the key applications of this intermediate is in the synthesis of substituted pyrimidines. The pyrimidine ring is a crucial pharmacophore in a multitude of approved drugs, particularly in the area of oncology, where they often function as kinase inhibitors. By reacting (5-Methylthiophen-2-yl)methanamine with appropriate pyrimidine precursors, novel compounds can be generated for screening against various kinase targets.

Table 1: Physicochemical Properties of (5-Methylthiophen-2-yl)methanamine hydrochloride

Property	Value
CAS Number	171661-55-5
Molecular Formula	C ₆ H ₁₀ ClNS
Molecular Weight	163.67 g/mol
Appearance	Off-white to light yellow crystalline powder
Solubility	Soluble in water and methanol

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted N-((5-methylthiophen-2-yl)methyl)pyrimidin-2-amine, a scaffold with potential as a kinase inhibitor. This protocol is based on a typical nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of N-((5-methylthiophen-2-yl)methyl)-4-chloropyrimidin-2-amine

Objective: To synthesize a pyrimidine derivative using **(5-Methylthiophen-2-yl)methanamine hydrochloride** as a key intermediate.

Materials:

- **(5-Methylthiophen-2-yl)methanamine hydrochloride**
- 2,4-Dichloropyrimidine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

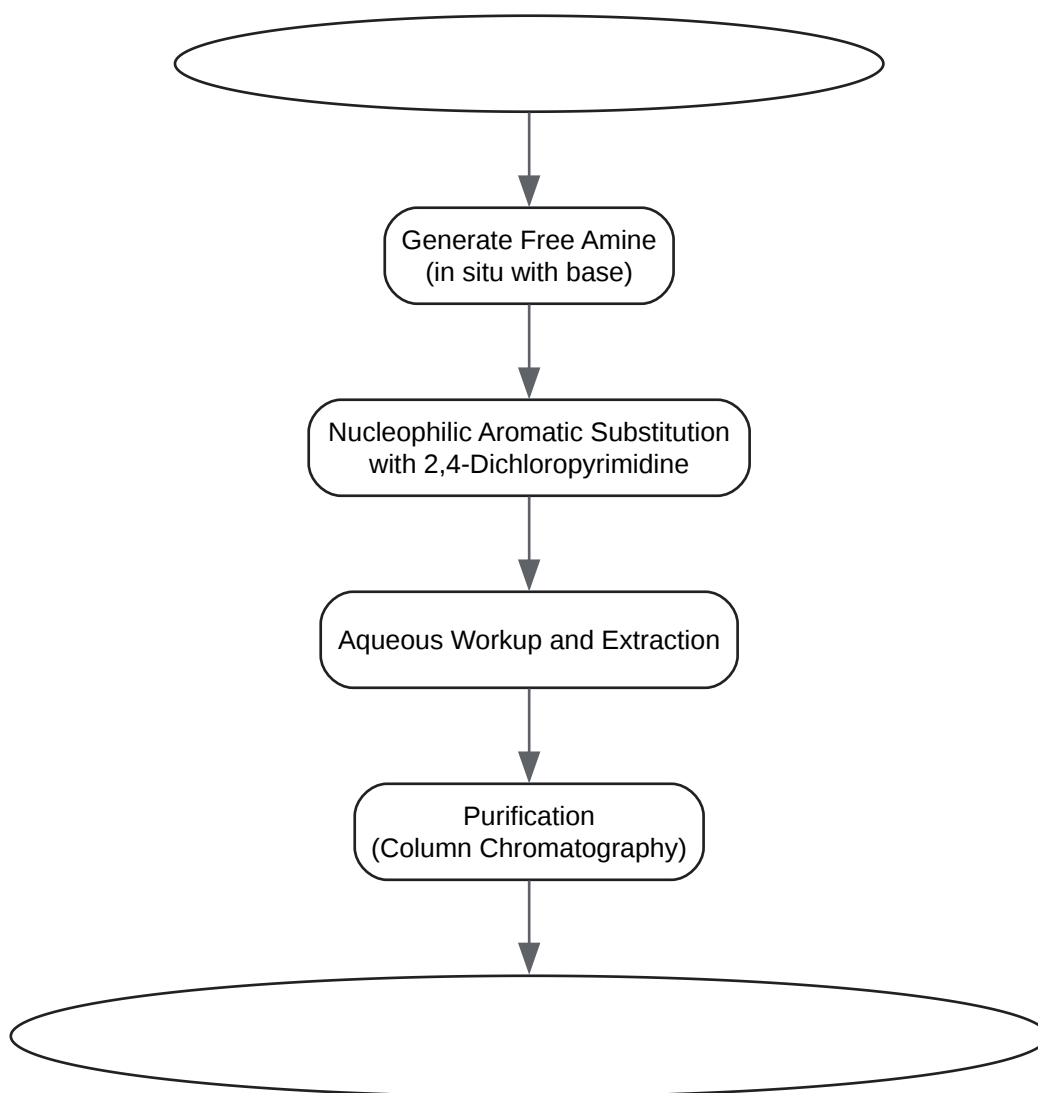
- To a solution of **(5-Methylthiophen-2-yl)methanamine hydrochloride** (1.0 eq) in anhydrous DMF (10 mL/g), add triethylamine (2.5 eq) at room temperature. Stir the mixture for 15 minutes to generate the free amine in situ.
- To this mixture, add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous DMF (5 mL/g) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water (50 mL).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 solution (2 x 30 mL) and then with brine (1 x 30 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-((5-methylthiophen-2-yl)methyl)-4-chloropyrimidin-2-amine.

Table 2: Representative Reaction Data

Parameter	Value
Reactant Ratio (Amine:Pyrimidine)	1 : 1.1
Solvent	DMF
Base	Triethylamine
Reaction Temperature	0 °C to Room Temperature
Reaction Time	16 hours
Typical Yield	65-75%
Purity (by HPLC)	>95%

Visualizations

Logical Workflow for Synthesis

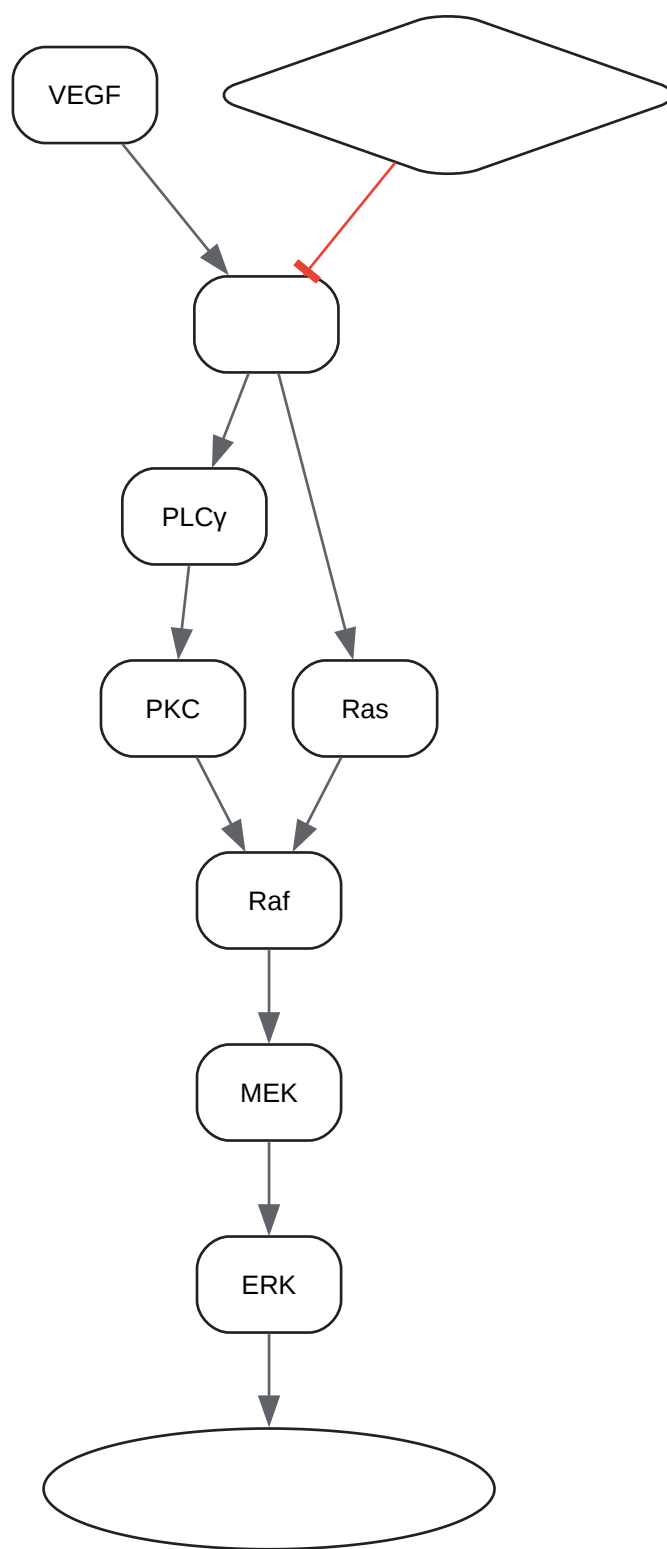


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Caption: Synthetic workflow for a substituted pyrimidine.

Potential Signaling Pathway Target: VEGF Signaling

Many pyrimidine-based kinase inhibitors target receptor tyrosine kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). The following diagram illustrates a simplified VEGF signaling pathway, a common target for such inhibitors.



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Caption: Simplified VEGF signaling pathway and potential inhibition.

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